molecular formula C17H28N2O B13966722 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol

3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol

Cat. No.: B13966722
M. Wt: 276.4 g/mol
InChI Key: YCMCVQFNIYBHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Addition of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets would depend on the specific biological context and require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-4-yl)-3-(propylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-4-yl)-3-(butylamino)propan-1-ol

Uniqueness

3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group, in particular, may influence its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol

InChI

InChI=1S/C17H28N2O/c1-2-18-17(10-13-20)16-8-11-19(12-9-16)14-15-6-4-3-5-7-15/h3-7,16-18,20H,2,8-14H2,1H3

InChI Key

YCMCVQFNIYBHST-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.